

Application Notes and Protocols for ER PhotoFlipper 32 (ER Flipper-TR®) Staining

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Compound of Interest		
Compound Name:	ER PhotoFlipper 32	
Cat. No.:	B12365427	Get Quote

These application notes provide detailed protocols and guidelines for the optimal use of **ER PhotoFlipper 32**, commercially known as ER Flipper-TR®, for staining the endoplasmic reticulum (ER) in live cells. This fluorescent probe is designed for researchers, scientists, and professionals in drug development engaged in studying ER membrane dynamics and tension.

Introduction

ER Flipper-TR® is a specialized fluorescent probe that specifically targets the endoplasmic reticulum in living cells. Its unique mechanism allows for the investigation of membrane tension through changes in its fluorescence lifetime. The probe consists of an ER-targeting moiety and a "flipper" fluorophore. This fluorophore, composed of two twisted dithienothiophenes, exhibits changes in its twist angle and polarization in response to alterations in the lipid bilayer's organization, making it a valuable tool for mechanobiology research. ER Flipper-TR® is fluorescent only when embedded within a lipid membrane, which minimizes background noise from the probe in the aqueous cytoplasm.

Data Presentation: Recommended Staining Parameters

The optimal concentration of ER Flipper-TR® should be determined empirically for each cell type and experimental condition. However, the following table summarizes the manufacturer's recommended starting concentrations and ranges for optimal staining.



Parameter	Recommended Value	Notes
Probe Name	ER Flipper-TR® (SC021)	Also referred to as ER PhotoFlipper 32.
Target Organelle	Endoplasmic Reticulum (ER)	The probe spontaneously localizes to the ER membrane. [1][2]
Cell Type	HeLa cells (optimized)	Protocol can be adapted for other adherent cell lines.[1]
Stock Solution	1 mM in anhydrous DMSO	Store at -20°C or below. Avoid multiple freeze-thaw cycles of small aliquots.[1]
Working Concentration	1 μM (starting)	Can be increased up to 2-3 μ M if the signal is low.[1]
Incubation Time	15 minutes	Incubate at 37°C in a humidified atmosphere with 5% CO2.
Excitation Wavelength	488 nm (common)	The probe has a broad absorption spectrum.
Emission Wavelength	575 - 625 nm	The probe has a broad emission spectrum.
Cell Viability	No impact observed up to 5 μM in HeLa cells.	Long-term imaging (>24h) is possible.

Experimental Protocols

This section provides a detailed methodology for preparing the staining solution and performing live-cell imaging of the endoplasmic reticulum using ER Flipper-TR®.

A. Preparation of Stock Solution

• Dissolve the entire contents of the ER Flipper-TR® vial in anhydrous DMSO to prepare a 1 mM stock solution. For a 35 nmol vial, this would require 35 μ L of DMSO.



- Vortex briefly to ensure the probe is fully dissolved.
- Store the 1 mM stock solution at -20°C or lower. The manufacturer advises against dividing the solution into smaller aliquots to prevent accelerated decay.

B. Live-Cell Staining Protocol for Adherent Cells

This protocol has been optimized for HeLa cells grown on coverslips but can be adapted for other adherent cell lines.

- Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to the desired confluency.
- Prepare Staining Solution: Shortly before use, dilute the 1 mM ER Flipper-TR® stock solution to a final concentration of 1 μM in pre-warmed cell culture medium.
 - Note: The presence of fetal calf serum (FCS) or other serum proteins in the medium can reduce labeling efficiency. If low signal is observed, consider using a serum-free medium for the staining step or increasing the probe concentration to 2-3 μM.

Staining:

- Aspirate the existing culture medium from the cells.
- Immediately add the freshly prepared staining solution to the cells, ensuring the cell monolayer is completely covered.
- Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.

Imaging:

- The probe is fluorescent only within the membrane, so a washing step is not strictly necessary, especially for long-term imaging experiments where the staining medium contains serum.
- Proceed with imaging using a fluorescence microscope equipped for live-cell imaging.

C. Imaging Parameters

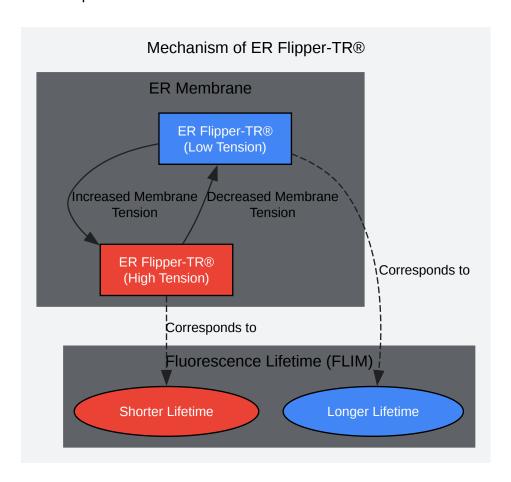


- Excitation: Use a 488 nm laser for excitation.
- Emission: Collect the fluorescence signal between 575 nm and 625 nm.
- Microscopy: For membrane tension measurements, Fluorescence Lifetime Imaging Microscopy (FLIM) is required. Changes in fluorescence intensity or wavelength do not reliably report on membrane tension.

Visualizations

Mechanism of Action

The following diagram illustrates the principle of how ER Flipper-TR® senses membrane tension within the endoplasmic reticulum.



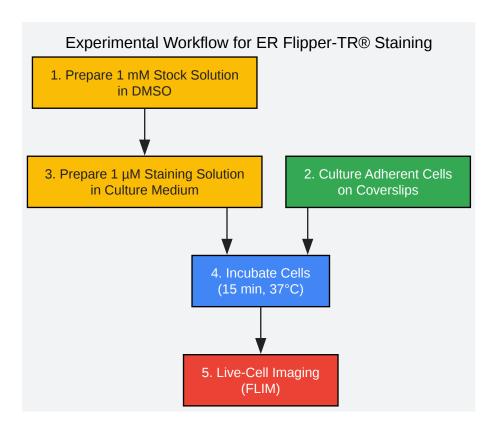
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Caption: ER Flipper-TR® senses membrane tension via changes in its fluorescence lifetime.



Experimental Workflow

The diagram below outlines the key steps of the experimental protocol for staining live cells with ER Flipper-TR®.



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Caption: A step-by-step workflow for live-cell ER staining with ER Flipper-TR®.

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